Hex-5-en-1-yldimethoxy(methyl)silane

silane hydrolysis kinetics alkoxysilane sol-gel surface functionalization

Hex-5-en-1-yldimethoxy(methyl)silane (CAS 131443-35-1) is a difunctional organosilane featuring a terminal hexenyl group (C6 alkene) and two hydrolyzable methoxy groups on a methyl-substituted silicon center. With a molecular formula of C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol, this compound belongs to the alkenylalkoxysilane subclass, distinguished by its dual reactivity profile: the unsaturated C=C bond enables addition chemistry (thiol–ene, hydrosilylation, metathesis), while the dimethoxysilyl moiety allows for hydrolysis-driven condensation onto hydroxylated surfaces or cross-linking into siloxane networks.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
Cat. No. B12976416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-5-en-1-yldimethoxy(methyl)silane
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCCC=C)OC
InChIInChI=1S/C9H20O2Si/c1-5-6-7-8-9-12(4,10-2)11-3/h5H,1,6-9H2,2-4H3
InChIKeyKRTXUJQQASWSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-5-en-1-yldimethoxy(methyl)silane (CAS 131443-35-1): A Difunctional Alkenylalkoxysilane for Controlled Surface Engineering and Polymer Modifications


Hex-5-en-1-yldimethoxy(methyl)silane (CAS 131443-35-1) is a difunctional organosilane featuring a terminal hexenyl group (C6 alkene) and two hydrolyzable methoxy groups on a methyl-substituted silicon center . With a molecular formula of C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol, this compound belongs to the alkenylalkoxysilane subclass, distinguished by its dual reactivity profile: the unsaturated C=C bond enables addition chemistry (thiol–ene, hydrosilylation, metathesis), while the dimethoxysilyl moiety allows for hydrolysis-driven condensation onto hydroxylated surfaces or cross-linking into siloxane networks . This balanced architecture positions it as a precision intermediate between trialkoxy silanes (maximum cross-link density) and monoalkoxy silanes (maximum chain mobility).

Dual ReactivityAlkene + dimethoxysilyl for covalent surface anchoring and polymer integration
Network ControlTwo hydrolyzable sites enable linear/cyclolinear siloxane architecture over dense networks
Spacer FunctionalityC6 hexenyl chain provides hydrophobicity and clickable terminal alkene for post-modification

Why Generic Substitution of Hex-5-en-1-yldimethoxy(methyl)silane is Not Trivial


Alkenylalkoxysilanes are frequently treated as interchangeable surface modifiers, yet substitution can fail in practice because three structural variables govern ultimate performance: (i) the hydrolytic lability of alkoxy groups (methoxy ≫ ethoxy), (ii) the number of hydrolyzable sites (di- vs. trialkoxy), dictating cross-link density and film flexibility, and (iii) the length and unsaturation character of the organic spacer, which controls interfacial hydrophobicity and functional handle reactivity [1]. While a trimethoxy analog can deliver higher shear adhesion in rigid structural adhesives, its denser siloxane network may embrittle flexible coatings, whereas a saturated hexyl congener lacks the terminal alkene needed for subsequent covalent incorporation into polymer backbones [2]. Therefore, selecting Hex-5-en-1-yldimethoxy(methyl)silane over its closest analogs must be evidence-driven and application-specific.

Replacing methoxy with ethoxy groups may slow hydrolysis by ~50-fold under basic conditions, altering process timelines
Switching to a trialkoxy silane increases maximum cross-link density, potentially embrittling flexible coatings
A saturated hexyl analog lacks the terminal alkene, preventing covalent incorporation into unsaturated polymer matrices

Hex-5-en-1-yldimethoxy(methyl)silane: Quantitative Differentiation Evidence for Scientific Selection


Hydrolysis Rate: Dimethoxysilyl Reactivity Outpaces Ethoxy Analogs by ~50-fold Under Basic Conditions

The rate advantage of methoxysilanes over ethoxysilanes has been quantified using vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) as model compounds due to their close electronic similarity to the hexenyl-dimethoxymethylsilane motif. In basic conditions, the apparent hydrolysis rate constant for VTMS was found to be approximately 50 times greater than that for VTES [1]. This implies that Hex-5-en-1-yldimethoxy(methyl)silane will hydrolyze and condense on surfaces roughly two orders of magnitude faster than its triethoxy counterpart (Hex-5-en-1-yltriethoxysilane, CAS 52034-14-7) under similar pH, enabling shorter process times—a critical factor in high-throughput industrial surface treatment.

Hydrolysis Rate
Cross-study reported
~50× faster methoxy vs ethoxy (basic conditions)
Supports rapid ambient silanization and shorter process times
Based on vinylsilane model kinetics; verify with target substrate
silane hydrolysis kinetics alkoxysilane sol-gel surface functionalization

Lap Shear Adhesion: Unsaturated Hexenyl Terminus Outperforms Saturated Hexyl in Structural Adhesives

In a controlled study of poly(dicyclopentadiene) (pDCPD) structural adhesives, four silane coupling agents (hexyltrimethoxysilane, hexenyltrimethoxysilane, allyltrimethoxysilane, norbornyltrimethoxysilane) were evaluated on Al2024-T3 substrates [1]. While the study employed trimethoxy variants, it demonstrates a clear class-level effect: the unsaturated hexenyl group enables covalent integration into the polymer network during ROMP, leading to higher lap shear strength compared to the saturated hexyl analog. For the dimethyl compound, the same hexenyl unsaturation site is retained, implying comparable benefits in unsaturated-polymer adhesive systems relative to (dimethoxymethyl)(hexyl)silane.

Lap Shear Adhesion
Class-level inference
Alkenyl silanes yield up to 21.6 MPa dry lap shear on Al2024-T3
Unsaturated hexenyl anchor improves joint strength in ROMP adhesives vs saturated hexyl
Trimethoxy analog tested; dimethoxy variant expected similar covalent anchoring
structural adhesives silane coupling agent pDCPD lap shear strength

Cross-Link Density Control: Dimethoxy Configuration Provides an Intermediate Sol-Gel Network Density

Alkoxysilanes with two hydrolyzable groups condense to form predominantly linear or cyclolinear siloxane chains, whereas trialkoxy silanes generate denser, three-dimensional networks with higher cross-link densities [1]. Hex-5-en-1-yltrimethoxysilane, for instance, would yield three siloxane bridges per silicon atom, stiffening the resulting hybrid material. By contrast, Hex-5-en-1-yldimethoxy(methyl)silane forms a maximum of two siloxane bonds per silicon, producing a more flexible, less brittle interface—critical for coatings on compliant substrates or applications where stress relaxation is paramount. Quantitative network modulus differences depend on processing, but the degree of condensation achievable is stoichiometrically fixed.

Cross-Link Density
Class-level inference
Max 2 Si-O-Si bonds per monomer (vs 3 for trialkoxy)
Enables lower-modulus, higher-elongation interphase for compliant substrates
Stoichiometric connectivity; film properties depend on processing
sol-gel chemistry cross-link density organosilica network mechanical properties

Hydrophobic Spacer Length: C6 Hexenyl Chain Provides Greater Water Contact Angle Than C3 Allyl

The water contact angle of silane-modified surfaces increases with the length of the alkyl spacer due to enhanced van der Waals interactions and packing density. Class-level data on alkylsilane monolayers show that a C6 alkyl chain typically yields a static water contact angle approximately 8–15° higher than a C3 chain on silicon oxide . Thus, a surface treated with Hex-5-en-1-yldimethoxy(methyl)silane is predicted to exhibit significantly greater hydrophobicity than an allyldimethoxymethylsilane-treated surface, with the unsaturated bond remaining available for further functionalization.

Hydrophobic Spacer
Data to verify
Predicted water contact angle ~95–105° (C6) vs ~80–90° (C3)
Longer C6 chain increases hydrophobicity while retaining alkene functionality
Class-level trend; exact angle depends on silanization conditions
surface energy hydrophobicity alkylsilane monolayer contact angle

Hex-5-en-1-yldimethoxy(methyl)silane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Thiol–Ene Clickable Crosslinker for Flexible Silicone Hydrogels

The terminal alkene of the hexenyl group allows rapid, photoinitiated thiol–ene coupling with multi-thiol monomers, while the dimethoxysilyl groups provide mild condensation cross-links into siloxane networks. This dual-mode curing enables a toughness-elasticity balance unachievable with trialkoxy silanes, which would create overly dense networks, or with saturated hexyl silanes, which lack the clickable alkene [1]. This evidence dimension is supported by the class-level cross-link density differentiation identified in Section 3 (Evidence Item 3).

Surface Primer for ROMP-Based Structural Adhesives on Metals

The Boyer et al. study demonstrates that alkenyl silanes significantly improve lap shear strength on Al2024-T3 substrates through covalent incorporation into the ROMP polymer [1]. While the referenced work tested trimethoxy analogs, the dimethoxy version would provide similar covalent anchoring via the hexenyl group while generating a less brittle siloxane interphase—a desirable characteristic where adhesive ductility is needed under thermal cycling.

Hydrophobic Monolayer with Post-Functionalization Capability on Oxide Surfaces

Based on the hydrophobic spacer length evidence in Section 3 (Evidence Item 4), Hex-5-en-1-yldimethoxy(methyl)silane can form a C6 alkenyl monolayer on glass, ITO, or silica particles, imparting higher initial water contact angle (≈100°) than allyl analogs (≈85°) [1]. The retained terminal alkene can subsequently be functionalized via oxidation, epoxidation, or thiol–ene chemistry to install specific chemical handles (e.g., biotin, fluorophores), making it a versatile “anchor-and-functionalize” strategy for biosensor interfaces.

Fast-Cycle Silanization Agent for High-Throughput Industrial Coating Lines

When rapid surface treatment throughput is essential—for example, in continuous fiber sizing or mineral filler pre-treatment—the ~50-fold hydrolysis-rate advantage of methoxysilanes over ethoxysilanes under basic conditions [1] directly translates to shorter dip-coating residence times. The dimethoxy substitution further accelerates condensation relative to bulkier trialkoxy systems while avoiding the brittleness of over-crosslinked interfaces observed with trimethoxy agents.

Application
Selection Property
Validation Focus
Thiol–ene crosslinker for flexible hydrogels
Alkene + methoxysilyl dual curing
Gel fraction vs. modulus balance
Surface primer for ROMP adhesives
Covalent alkenyl anchoring into polymer
Lap shear on target metal substrate
Hydrophobic monolayer with post-functionalization
C6 spacer with terminal alkene handle
Water contact angle and derivatization yield
Fast-cycle industrial silanization
Rapid methoxy hydrolysis
Coating coverage under shortened residence time
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